

Cross-Reactivity Profile of Purine Phosphoribosyltransferase-IN-2: A Comparative Guide

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Compound of Interest

Compound Name: *Purine phosphoribosyltransferase-IN-2*

Cat. No.: *B15560659*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Purine phosphoribosyltransferase-IN-2's** (also referred to as (S,S)-48 in foundational research) inhibitory activity against its primary targets—parasitic 6-oxopurine phosphoribosyltransferases (PRTs)—and its cross-reactivity with the human ortholog. The data presented herein is crucial for assessing the inhibitor's selectivity and potential for off-target effects in the context of drug development.

Executive Summary

Purine phosphoribosyltransferase-IN-2 is a potent, stereo-defined acyclic nucleoside phosphonate inhibitor targeting 6-oxopurine phosphoribosyltransferases, key enzymes in the purine salvage pathway of parasites like Plasmodium and Trypanosoma. These pathogens are reliant on this pathway for purine nucleotide synthesis, making it a prime target for anti-parasitic drug development. This inhibitor demonstrates high potency against the parasitic enzymes with K_i values in the low nanomolar range. Crucially, it exhibits significant selectivity over the human 6-oxopurine PRT, a critical characteristic for a viable drug candidate.

Comparative Inhibitory Activity

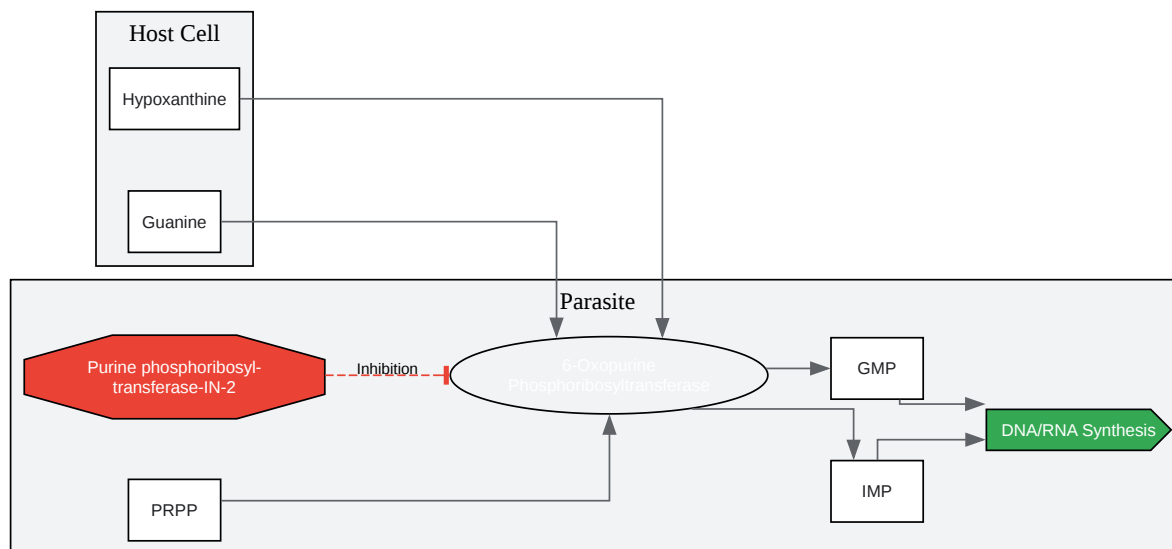
The following table summarizes the inhibitory constants (Ki) of **Purine phosphoribosyltransferase-IN-2** against various 6-oxopurine phosphoribosyltransferases. The data is extracted from the pivotal study by Klejch et al. (2022) in the Journal of Medicinal Chemistry.

Enzyme Target	Organism	Inhibitor	Ki (nM)	Selectivity (fold) vs. Human PRT
6-Oxopurine PRT	Plasmodium falciparum	Purine phosphoribosyltransferase-IN-2	30	~2.3
6-Oxopurine PRT	Plasmodium vivax	Purine phosphoribosyltransferase-IN-2	20	~3.5
6-Oxopurine PRT	Trypanosoma brucei	Purine phosphoribosyltransferase-IN-2	2	35
6-Oxopurine PRT	Homo sapiens (Human)	Purine phosphoribosyltransferase-IN-2	70	1

Table 1: Inhibitory Activity (Ki) of **Purine phosphoribosyltransferase-IN-2** against Parasitic and Human 6-Oxopurine Phosphoribosyltransferases.[1][2][3] The selectivity fold is calculated as the ratio of the Ki for the human enzyme to the Ki for the parasitic enzyme.

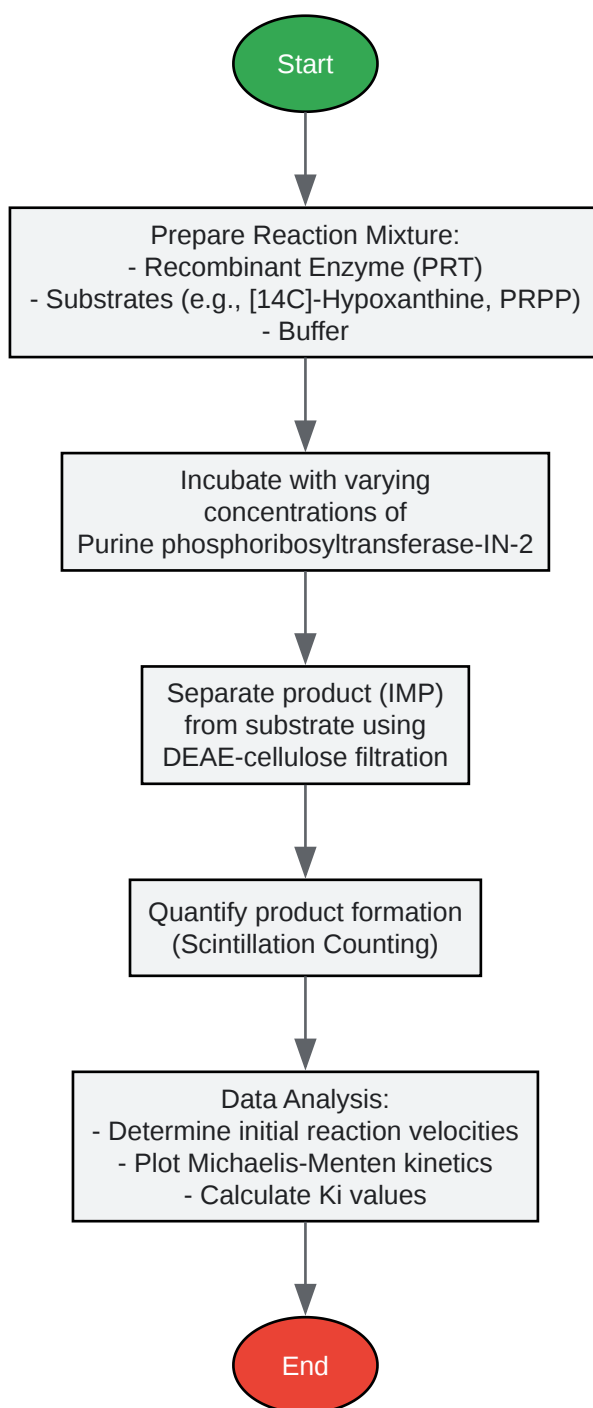
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the purine salvage pathway targeted by **Purine phosphoribosyltransferase-IN-2** and a general workflow for determining its inhibitory activity.



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Figure 1. Simplified diagram of the purine salvage pathway in parasites and the inhibitory action of **Purine phosphoribosyltransferase-IN-2**.



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Figure 2. General experimental workflow for determining the inhibitory constant (K_i) of **Purine phosphoribosyltransferase-IN-2**.

Experimental Protocols

The following is a representative protocol for determining the inhibitory constant (K_i) of **Purine phosphoribosyltransferase-IN-2** against 6-oxopurine phosphoribosyltransferases, based on standard methodologies in the field.

Enzyme Inhibition Assay (Radiochemical Method)

- Reagents and Materials:
 - Recombinant 6-oxopurine phosphoribosyltransferase (from *P. falciparum*, *P. vivax*, *T. brucei*, or human)
 - Substrates: [8-¹⁴C]hypoxanthine or [8-¹⁴C]guanine, 5-phosphoribosyl- α -1-pyrophosphate (PRPP)
 - Inhibitor: **Purine phosphoribosyltransferase-IN-2** (serial dilutions)
 - Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂
 - DEAE-cellulose filter mats
 - Scintillation cocktail
 - Scintillation counter
- Assay Procedure:
 - A reaction mixture is prepared containing the assay buffer, a fixed concentration of the recombinant enzyme, and varying concentrations of the radiolabeled substrate (e.g., hypoxanthine).
 - **Purine phosphoribosyltransferase-IN-2** is added to the reaction mixtures at a range of concentrations. A control reaction with no inhibitor is also prepared.
 - The reaction is initiated by the addition of PRPP.
 - The reaction mixtures are incubated at a constant temperature (e.g., 37°C) for a defined period during which the reaction rate is linear.

- The reaction is quenched by the addition of EDTA or by spotting the reaction mixture onto the DEAE-cellulose filter mats.
- The filter mats are washed to remove unreacted radiolabeled substrate. The product, radiolabeled inosine monophosphate (IMP) or guanosine monophosphate (GMP), remains bound to the filter.
- The radioactivity on the filter mats is quantified using a scintillation counter.
- Data Analysis:
 - The initial reaction velocities are determined from the amount of product formed over time.
 - The data is fitted to the Michaelis-Menten equation to determine the kinetic parameters.
 - The inhibitory constant (K_i) is calculated by fitting the data to the appropriate model for competitive, non-competitive, or uncompetitive inhibition using non-linear regression analysis.

Conclusion

Purine phosphoribosyltransferase-IN-2 is a highly potent inhibitor of parasitic 6-oxopurine phosphoribosyltransferases, with particularly strong activity against the *T. brucei* enzyme. Its significant selectivity over the human ortholog underscores its potential as a lead compound for the development of novel anti-parasitic therapies. The favorable cross-reactivity profile warrants further investigation in preclinical models to assess its efficacy and safety. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of this and other promising enzyme inhibitors.

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